molecular formula C18H16N2O4 B2885235 3-[4-(4-Methoxyphenyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid CAS No. 721426-17-1

3-[4-(4-Methoxyphenyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid

Cat. No. B2885235
CAS RN: 721426-17-1
M. Wt: 324.336
InChI Key: OAGGIPIRYWLTEI-UHFFFAOYSA-N
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Description

“3-[4-(4-Methoxyphenyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid” is a chemical compound with the molecular weight of 324.34 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H16N2O4/c1-24-13-8-6-12 (7-9-13)20-16-5-3-2-4-14 (16)19-15 (18 (20)23)10-11-17 (21)22/h2-10,19H,11H2,1H3, (H,21,22) . This indicates the presence of a methoxyphenyl group, a dihydroquinoxalin group, and a propanoic acid group in the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Dearomatization Strategy for Synthesis of Derivatives: A study explored the oxidative dearomatization of 3-(3-alkynyl-4-hydroxyphenyl)propanoic acid, presenting a novel approach to prepare furoquinolinone and angelicin derivatives efficiently (Ye, Zhang, & Fan, 2012).
  • Antioxidant, Anti-inflammatory, and Antiulcer Activity: Novel amino acid conjugates with nifedipine, including (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid, demonstrated significant antioxidant and anti-inflammatory properties, as well as efficacy against ulcers (Subudhi & Sahoo, 2011).

Applications in Materials Science

  • Enhancing Reactivity of Molecules for Benzoxazine Formation: Phloretic acid, a naturally occurring phenolic compound similar to 3-(4-Hydroxyphenyl)propanoic acid, shows potential as a renewable building block in materials science, enhancing the reactivity of molecules towards benzoxazine ring formation, leading to a variety of applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Antimicrobial and Antifungal Activities

  • Synthesis of Derivatives with Antimicrobial Properties: The synthesis of derivatives from 3-[(2-Hydroxyphenyl)amino]butanoic acids led to compounds exhibiting good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, and significant antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė, Baranauskaitė, Kantminienė, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).

Analytical and Quality Control Applications

  • Analytical Methods for Quality Control: The analytical methods for quality control of active pharmaceutical ingredients, including derivatives of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acid, were studied, highlighting the importance of 13C NMR-spectroscopy for addressing tautomeric forms (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016).

properties

IUPAC Name

3-[4-(4-methoxyphenyl)-3-oxoquinoxalin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-24-13-8-6-12(7-9-13)20-16-5-3-2-4-14(16)19-15(18(20)23)10-11-17(21)22/h2-9H,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGGIPIRYWLTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=CC=CC=C3N=C(C2=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4-Methoxyphenyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid

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